molecular formula C21H17N3O3S2 B11219456 N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11219456
M. Wt: 423.5 g/mol
InChI Key: WDKMSKGRBHQKRO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a methoxyphenyl group, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide include other thienopyrimidine derivatives, methoxyphenyl compounds, and sulfanylacetamide analogs.

Uniqueness

What sets this compound apart from its similar counterparts is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the thienopyrimidine core and the methoxyphenyl group may enhance its biological activity, while the sulfanylacetamide moiety may influence its chemical reactivity and stability.

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H17N3O3S2/c1-27-16-9-5-6-14(12-16)22-18(25)13-29-21-23-17-10-11-28-19(17)20(26)24(21)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,25)

InChI Key

WDKMSKGRBHQKRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3

Origin of Product

United States

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